2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridazinone core, a piperidine ring, and a trifluoromethyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperidine ring, and the attachment of the trifluoromethyl-substituted phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylpyridazine: Shares the pyridazine core but lacks the piperidine and trifluoromethyl-substituted phenyl groups.
4-chloro-5,6-dimethyl-2-(4-methylpiperidin-1-yl)methylthieno[2,3-d]pyrimidine: Contains a similar piperidine ring but differs in the core structure and substituents.
Uniqueness
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to its combination of a pyridazinone core, a piperidine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O2/c1-13-5-7-27(8-6-13)16-11-26-28(19(30)18(16)21)12-17(29)25-10-14-3-2-4-15(9-14)20(22,23)24/h2-4,9,11,13H,5-8,10,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLPPVKSMDCALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.